molecular formula C19H23N5O8S B2877834 Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351614-56-6

Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No. B2877834
CAS RN: 1351614-56-6
M. Wt: 481.48
InChI Key: NUGULAJYEAVUJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a useful research compound. Its molecular formula is C19H23N5O8S and its molecular weight is 481.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic chemistry is a crucial area of research due to the biological and pharmacological properties of heterocyclic compounds. Studies like the synthesis and biological activities of Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties highlight the importance of synthesizing novel compounds for testing against microorganisms and for potential antiviral and cytotoxicity properties (Szulczyk et al., 2017). Another study on the synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids discusses the process of obtaining heteroaryl acetic acids, which often exhibit anti-inflammatory and analgesic activities (Janda, 2001).

Biological Activities and Potential Applications

The exploration of heterocyclic compounds for biological activities is extensive. For instance, the investigation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids reveals significant antimicrobial activity predominantly against Gram-negative bacteria, showcasing the potential for developing new classes of antibiotics (Woulfe & Miller, 1985). Similarly, the study on structure-activity relationships and in silico study of unique bi-heterocycles incorporating thiazole and oxadiazole rings for enzyme inhibition and cytotoxicity provides insights into the design of compounds with potential therapeutic applications (Abbasi et al., 2019).

Synthesis Techniques and Chemical Properties

The development of synthesis techniques for heterocyclic compounds, as discussed in the synthesis of novel bi-heterocycles as valuable anti-diabetic agents, demonstrates the ongoing efforts to create more effective and selective therapeutic agents through chemical innovation (Abbasi et al., 2020).

properties

IUPAC Name

ethyl 2-[2-[[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S.C2H2O4/c1-2-25-14(24)5-12-9-27-17(18-12)19-13(23)8-22-6-11(7-22)16-20-15(21-26-16)10-3-4-10;3-1(4)2(5)6/h9-11H,2-8H2,1H3,(H,18,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGULAJYEAVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

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